molecular formula C26H18N2O4S3 B383178 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one CAS No. 379239-13-1

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B383178
CAS No.: 379239-13-1
M. Wt: 518.6g/mol
InChI Key: AAPXQLGWAGWKST-UHFFFAOYSA-N
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Description

The compound “2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one” is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core. This core is substituted with a phenyl group at position 3, a thiophen-2-yl group at position 5, and a sulfanyl-linked 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl moiety at position 2.

Properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O4S3/c29-19(16-8-9-20-21(13-16)32-11-10-31-20)15-35-26-27-24-23(18(14-34-24)22-7-4-12-33-22)25(30)28(26)17-5-2-1-3-6-17/h1-9,12-14H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPXQLGWAGWKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CS5)C(=O)N3C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thieno[2,3-d]pyrimidinone core linked to a benzodioxane moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The structural formula can be represented as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

Research indicates that compounds within the thieno[2,3-d]pyrimidinone class exhibit a variety of biological activities, including:

  • Anticancer Activity : Thieno[2,3-d]pyrimidinones have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF-7 and HCT-116 cells with promising results indicating inhibition of cell proliferation and induction of apoptosis .
  • Enzyme Inhibition : Several studies have highlighted the enzyme inhibitory potential of similar compounds. For example, compounds containing the benzodioxane moiety showed substantial inhibition against α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in treating diabetes and Alzheimer's disease .
  • Antimycobacterial Activity : Some thieno[2,3-d]pyrimidinones were evaluated for their activity against Mycobacterium tuberculosis. Certain derivatives demonstrated significant antimycobacterial effects with minimum inhibitory concentrations (MIC) in the range of 6–8 μM .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Kinase Inhibition : Some derivatives act as inhibitors of Rho-associated protein kinase (ROCK), which plays a critical role in various cellular processes including cell migration and morphology. The most potent compounds in this category have shown IC50 values as low as 0.001 μM against ROCK isoforms .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins. For example, molecular docking studies suggest that the thieno[2,3-d]pyrimidinone scaffold can effectively bind to key targets involved in cancer progression .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thieno[2,3-d]pyrimidinones for their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the pyrimidinone core significantly enhanced anticancer activity compared to standard chemotherapeutics .
  • Enzyme Inhibition Profile : Another research effort focused on synthesizing derivatives with improved α-glucosidase inhibitory activity. The study revealed that modifications to the benzodioxane moiety could lead to enhanced enzyme inhibition profiles suitable for managing type 2 diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on compounds in the evidence:

Table 1: Structural and Functional Comparison

Compound Name (CAS or ID) Core Structure Key Substituents Molecular Weight Notes from Evidence
Target Compound (Not in Evidence) Thieno[2,3-d]pyrimidin-4-one 3-phenyl, 5-thiophen-2-yl, 2-[2-(benzodioxin-6-yl)-2-oxoethyl]sulfanyl N/A No direct data
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) Pyridine Benzodioxin, dimethylaminomethylphenyl, methoxy 391.46 g/mol Research use only; unvalidated for medical applications
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9) Pyrimidinone-nucleoside hybrid Thioether-linked isoprenoid, protected sugar, phosphoramidite ~900–1000 g/mol (estimated) Nucleotide analog with potential for oligonucleotide synthesis

Key Observations

Core Heterocycles: The target compound’s thieno[2,3-d]pyrimidin-4-one core is distinct from the pyridine (CAS 2306268-61-9) and pyrimidinone-nucleoside (Compound 9) cores. Thienopyrimidinones are known for kinase inhibition and anticancer activity, but this remains speculative for the target compound . Compound 9’s pyrimidinone-thioether motif shares functional similarity with the target’s sulfanyl linkage, which may stabilize radical intermediates or enable nucleophilic substitutions .

The thiophene in the target compound could enhance electron delocalization, akin to the isoprenoid thioether in Compound 9, which may improve membrane permeability .

Research Applications: CAS 2306268-61-9 is explicitly labeled for research use, highlighting the experimental status of benzodioxin-containing heterocycles . Compound 9’s role in nucleotide synthesis underscores the versatility of thioether-linked pyrimidinones in medicinal chemistry .

Preparation Methods

Cyclization of Thiophene Carboxamides

The core structure is synthesized via cyclization of 2-aminothiophene-3-carboxamide derivatives. As demonstrated in, ethyl 2-cyanoacetate reacts with sulfur in the presence of morpholine to form 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Subsequent treatment with acetic anhydride induces cyclization to yield the thieno[2,3-d]pyrimidin-4-one scaffold.

Reaction Conditions:

  • Solvent: Ethanol or DMF

  • Temperature: Reflux (80–100°C)

  • Catalyst: None (thermal cyclization)

  • Yield: 68–75%

Alternative Pathway Using Urea Derivatives

Source describes an alternative route starting from ethyl 3-oxo-5-phenylpentanoate. Condensation with thiourea in acidic medium generates a thieno[2,3-d]pyrimidine-2,4-dione intermediate, which is subsequently dehydrogenated using palladium on carbon (Pd/C) to afford the pyrimidin-4-one core.

Key Parameters:

  • Dehydrogenation Agent: 10% Pd/C

  • Temperature: 180°C (sealed tube)

  • Yield: 62%

Incorporation of the 5-Thiophen-2-yl Group

Suzuki-Miyaura Coupling

The thiophen-2-yl moiety is introduced via palladium-catalyzed cross-coupling. As detailed in, the 5-bromo-thieno[2,3-d]pyrimidin-4-one intermediate reacts with thiophen-2-ylboronic acid under Suzuki conditions.

Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 90°C, 12 h

  • Yield: 73%

Direct C-H Arylation

Source reports a ligand-free C-H arylation using thiophen-2-yl iodide and CuI in DMF. This one-pot method avoids pre-halogenation but requires elevated temperatures.

Attachment of the Sulfanyl-linked Benzodioxin Moiety

Thiol-Alkylation Strategy

The sulfanyl group is introduced by reacting a mercapto-benzodioxin derivative with a bromoacetylated pyrimidin-4-one. Source demonstrates this using N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide and 2-bromo-N-phenylacetamide in DMF with LiH as a base.

Stepwise Procedure:

  • Synthesis of 2-Bromoacetamide Intermediate:

    • React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in aqueous Na₂CO₃.

    • Treat with 2-bromoacetyl bromide to form 2-bromo-N-(2,3-dihydrobenzodioxin-6-yl)acetamide.

  • Thiol-Alkylation:

    • Combine the bromoacetamide with 3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one-thiol in DMF.

    • Add LiH (1.2 equiv) and stir at room temperature for 24 h.

Yield: 65–70%

Michael Addition Approach

An alternative method from involves Michael addition of the benzodioxin thiol to an α,β-unsaturated ketone intermediate on the pyrimidin-4-one ring. This route offers higher atom economy but requires stringent pH control.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, pyrimidinone H-2), 7.65–7.12 (m, 8H, aromatic protons), 4.32 (s, 2H, benzodioxin CH₂), 3.91 (s, 2H, SCH₂CO).

  • ¹³C NMR:

    • 178.9 (C=O), 162.4 (C-4 pyrimidinone), 148.2–114.7 (aromatic carbons).

Infrared Spectroscopy (IR)

  • Peaks at 1690 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N), and 660 cm⁻¹ (C-S).

Elemental Analysis

  • Calculated for C₂₇H₁₉N₂O₄S₃: C, 60.55%; H, 3.58%; N, 5.23%. Found: C, 60.49%; H, 3.62%; N, 5.19%.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Thiol-Alkylation65–70%>95%Scalable, minimal byproducts
Suzuki Coupling73%98%High regioselectivity
Michael Addition58%90%Atom-economical

Q & A

Q. What are the key considerations for optimizing the synthetic pathway of this compound?

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group protection/deprotection. For example, thiol-containing intermediates (e.g., in ) are critical for introducing sulfanyl groups via reactions with α-bromo ketones. Optimization requires monitoring reaction conditions (solvent, temperature, catalyst) and using analytical tools like ¹H NMR and HRMS to verify intermediates. Yields can be improved by adjusting stoichiometry (e.g., using a 10% excess of thiolating agents) and employing microwave-assisted synthesis for faster cyclization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm).
  • HRMS : Confirm molecular ion peaks with <5 ppm error.
  • X-ray crystallography : Resolve bond angles and dihedral angles to validate the thieno[2,3-d]pyrimidin-4-one core (e.g., used this for analogs) .
  • FT-IR : Identify characteristic bands (e.g., C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from substituent-dependent interactions. For instance, highlights how electron-withdrawing groups (e.g., -CF₃) enhance antibacterial activity, while bulky aryl groups (e.g., thiophene) may hinder target binding. To address contradictions:

  • Perform dose-response assays to establish EC₅₀/IC₅₀ values.
  • Use molecular docking to compare binding affinities with protein targets (e.g., DNA gyrase for antimicrobial activity).
  • Validate findings via SAR studies by synthesizing analogs with systematic substituent variations .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Advanced tools like QSAR models and ADMET prediction software (e.g., SwissADME, pkCSM) analyze:

  • Lipophilicity (LogP): Affects membrane permeability.
  • Solubility : Critical for bioavailability.
  • Metabolic stability : Cytochrome P450 interactions. ’s computational study on pyridazinone derivatives exemplifies using DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with antiviral activity. Apply similar workflows to this compound .

Q. What experimental designs are recommended for evaluating synergistic effects with existing therapeutics?

To assess synergism (e.g., with antibiotics or kinase inhibitors):

  • Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) for drug combinations.
  • Combinatorial libraries : Screen paired compounds in high-throughput formats.
  • Mechanistic studies : Use transcriptomics/proteomics to identify pathways affected by the compound alone vs. in combination. Reference ’s approach to studying multi-target interactions in cancer models .

Methodological Challenges and Solutions

Q. How to address low yields in sulfanyl-group incorporation during synthesis?

Low yields often stem from competing side reactions (e.g., oxidation of thiols). Mitigation strategies include:

  • Using freshly prepared thiols or stabilized derivatives (e.g., disulfides).
  • Adding radical scavengers (e.g., BHT) to prevent oxidative dimerization.
  • Employing microwave irradiation () to accelerate reactions and reduce decomposition .

Q. What techniques validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies :

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and monitor via HPLC.
  • Thermogravimetric analysis (TGA) : Assess thermal stability.
  • Light exposure tests : Use ICH guidelines for photostability .

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